4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid
Description
This compound features a quinoxaline core (a bicyclic structure with two nitrogen atoms) substituted with 2,2-dimethyl and 3-oxo groups in its octahydro configuration. The 4-oxo-butyric acid moiety is attached to the quinoxaline nitrogen, introducing a carboxylic acid functional group.
Properties
IUPAC Name |
4-(2,2-dimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(2)13(20)15-9-5-3-4-6-10(9)16(14)11(17)7-8-12(18)19/h9-10H,3-8H2,1-2H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMOMOXLUIGLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2CCCCC2N1C(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol, is characterized by its unique structural features which may contribute to its pharmacological properties .
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-(2,2-dimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-1-yl)-4-oxobutanoic acid |
| Molecular Formula | C14H22N2O4 |
| Molecular Weight | 282.34 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazole and thiadiazole have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . While specific data on the compound is limited, its structural analogs suggest a promising avenue for further investigation into its anticancer properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been highlighted in research focused on cyclooxygenase (COX) inhibition. Compounds with similar structural motifs have demonstrated selective inhibition of COX enzymes, which are critical in inflammatory processes . This suggests that this compound may possess anti-inflammatory properties as well.
Study on Structural Analogues
A study conducted on related compounds indicated that certain derivatives exhibited significant anti-inflammatory and anticancer activities. These compounds were evaluated for their ability to inhibit COX enzymes and showed promising results in reducing inflammation and tumor growth in vitro .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of compounds with similar structures to target proteins involved in cancer progression and inflammation. These studies provide insights into the mechanism of action and potential therapeutic applications of this compound .
Summary of Findings
Scientific Research Applications
Medicinal Chemistry
4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been investigated for its pharmacological properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific mechanism of action involving this compound is still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
Biochemical Research
The compound's ability to serve as a biochemical probe makes it valuable in proteomics research. It can be utilized to study protein interactions and enzyme activities due to its potential to bind selectively to specific proteins.
Case Study: Enzyme Inhibition
Inhibitory studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes. This suggests that this compound may also exhibit similar inhibitory effects, warranting further exploration.
Materials Science
The compound's unique chemical structure allows it to be explored as a building block for new materials or as an additive in polymer chemistry. Its potential to modify physical properties of polymers could lead to the development of advanced materials with tailored functionalities.
Case Study: Polymer Modification
Research into polymer composites incorporating quinoxaline derivatives has shown enhanced thermal stability and mechanical strength. The integration of this compound into polymer matrices could improve performance characteristics for applications in coatings and adhesives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to three classes of analogs: quinoline derivatives, tetrahydroisoquinoline-based amides, and lumped surrogate compounds (Table 1).
Table 1: Structural Comparison
| Compound Class | Core Heterocycle | Key Substituents/Functional Groups | Notable Features |
|---|---|---|---|
| Target Compound | Octahydro-quinoxaline | 2,2-Dimethyl, 3-oxo; 4-oxo-butyric acid | Rigid bicyclic system, carboxylic acid |
| Quinoline Derivatives [Ev2] | Quinoline | 4-Oxo, 1-pentyl; aryl-carboxamide | Aromatic ring, amide linkage |
| Tetrahydroisoquinoline Amides [Ev4] | Tetrahydroisoquinoline | 4-Oxo-butyric acid amide | KCNQ2/3 channel modulation |
| Lumped Surrogates [Ev3] | Variable (grouped by similarity) | Shared functional groups (e.g., oxo, carboxylic) | Simplified modeling of reactivity |
Key Observations :
- The quinoxaline core distinguishes the target compound from quinoline (one nitrogen) and isoquinoline (different nitrogen positioning) derivatives.
Comparison :
- All analogs utilize acyl chloride-mediated amide bond formation , indicating shared synthetic pathways for introducing the 4-oxo-butyric acid moiety.
- The target compound’s synthesis would require a quinoxaline-derived amine precursor, which may present challenges in regioselectivity due to the octahydroquinoxaline structure.
Physicochemical Properties and Modeling
- Lumping Strategy [Ev3]: Compounds with shared functional groups (e.g., 4-oxo-butyric acid) may be grouped in computational models to predict environmental behavior or reactivity. The target compound could be lumped with tetrahydroisoquinoline amides due to their common acidic moiety.
Q & A
Q. What are the established synthetic routes for 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of quinoxaline derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate) are synthesized via refluxing hydrazine derivatives with carbonyl-containing reagents in ethanol, monitored by TLC for reaction progression . Key parameters include:
- Solvent choice : Ethanol or DMF for solubility and reactivity.
- Temperature : Reflux conditions (e.g., 70–80°C) to drive cyclization.
- Catalysts : Bases like cesium carbonate for alkylation steps .
- Purification : Ethyl acetate extraction and crystallization (e.g., EtOH/Et₂O mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?
Methodological Answer:
- FT-IR : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) in the quinoxaline core .
- NMR :
- ¹H NMR : Protons adjacent to the carbonyl group (e.g., CH₂ near C=O) appear as triplets or quartets (~δ 2.5–3.5 ppm).
- ¹³C NMR : The 3-oxo group resonates at ~δ 170–180 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., MW 263.33 for related derivatives) .
Advanced Research Questions
Q. How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound, and what are the limitations of such approaches?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d’) level can model:
- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites on the quinoxaline core.
- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions for biological activity .
Limitations : - Neglects solvent effects unless explicitly modeled (e.g., PCM).
- Accuracy depends on basis set size; higher-level methods (e.g., CCSD(T)) are computationally expensive .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental spectroscopic data for complex heterocyclic compounds like this one?
Methodological Answer:
- Iterative refinement : Adjust computational models (e.g., scaling factors in vibrational analysis) to match experimental FT-IR/Raman data .
- Cross-validation : Combine multiple techniques (e.g., 2D NMR and X-ray crystallography) to confirm stereochemistry.
- Dynamic effects : Account for conformational flexibility using molecular dynamics simulations .
Q. In designing derivatives of this compound for biological activity studies, what structural modifications have shown promise, and what synthetic challenges are encountered?
Methodological Answer:
- Promising modifications :
- Challenges :
- Regioselectivity : Controlling substitution patterns on the bicyclic core.
- Purification : Separation of diastereomers via column chromatography or recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
